4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole
Description
This compound features a 1H-imidazole core linked via a sulfonyl group to a pyrrolidine ring. The pyrrolidine is further substituted with a methoxy-methyl group connected to a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The cyclopropyl group on the triazolo-pyridazine ring may enhance steric stability and influence binding interactions, while the sulfonyl-pyrrolidine linker likely modulates solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c24-27(25,15-7-17-10-18-15)22-6-5-11(8-22)9-26-14-4-3-13-19-20-16(12-1-2-12)23(13)21-14/h3-4,7,10-12H,1-2,5-6,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFJTOJPIBFMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CN=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole involves several steps. Starting with the cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine as the core structure, the synthesis typically involves the following steps:
Cyclopropylation of 1,2,4-triazolo[4,3-b]pyridazine.
Alkylation with a pyrrolidine derivative.
Sulfonylation with a suitable sulfonyl chloride reagent.
Final coupling with an imidazole derivative to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would focus on optimizing the yield and purity of the product. This typically involves using high-performance liquid chromatography (HPLC) for purification and ensuring that reaction conditions are scalable. Solvent choice, temperature control, and the use of catalysts may be adjusted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the sulfonyl group.
Reduction: : The compound may be reduced at the imidazole ring.
Substitution: : Nucleophilic substitutions can occur at the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted triazolopyridazine derivatives.
Scientific Research Applications
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole has several applications:
Chemistry: : Used as a building block in synthetic organic chemistry.
Biology: : Potential probe for biological systems due to its complex structure.
Medicine: : Investigated for its potential as a therapeutic agent.
Industry: : May be used in the development of advanced materials.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved typically include the inhibition of enzyme activity or the blocking of receptor binding sites, which can affect various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are identified in the evidence, differing in substituents, linker groups, or heterocyclic cores. Key comparisons are outlined below:
N-[1-(3-Cyclobutyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-azetidinyl]-N,1-dimethyl-1H-imidazole-2-sulfonamide ()
- Structural Differences :
- Triazolo-pyridazine substituent : Cyclobutyl vs. cyclopropyl in the target compound.
- Linker : Azetidine (4-membered ring) vs. pyrrolidine (5-membered ring).
- Imidazole substitution : N,1-dimethyl-sulfonamide vs. unsubstituted imidazole with a sulfonyl-pyrrolidine.
- Cyclobutyl’s larger size could increase steric hindrance, affecting receptor selectivity .
6-(1H-Imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine ()
- Structural Differences :
- Triazolo-pyridazine substituent : Trifluoromethyl (electron-withdrawing) vs. cyclopropyl (electron-neutral).
- Linker : Direct imidazole-triazolo linkage vs. sulfonyl-pyrrolidine-methoxy bridge.
- Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas cyclopropyl may improve ring strain and conformational rigidity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
- Structural Differences :
- Core heterocycles : Pyrazolo-triazolo-pyrimidine vs. imidazole-triazolo-pyridazine.
- Substituents : Varied aryl/alkyl groups (e.g., p-tolyl) vs. cyclopropyl and sulfonyl-pyrrolidine.
- Implications: Pyrimidine cores typically engage in hydrogen bonding with targets like kinases or GTPases, whereas pyridazine derivatives may exhibit distinct electronic profiles. The sulfonyl group in the target compound introduces stronger hydrogen-bonding capacity compared to non-sulfonated analogs .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
